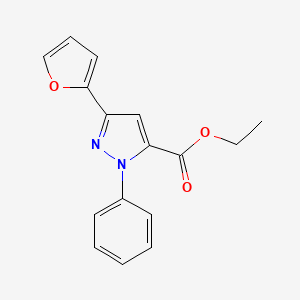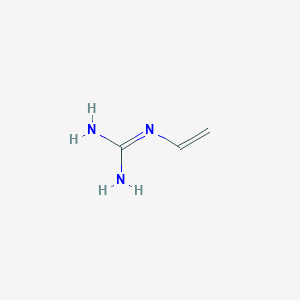
N''-Ethenylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’‘-Ethenylguanidine is an organic compound belonging to the guanidine family. Guanidines are characterized by the presence of a functional group with the general structure (R1R2N)(R3R4N)C=N-R5. N’'-Ethenylguanidine is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’'-Ethenylguanidine typically involves the reaction of guanidine derivatives with ethenylating agents. One common method is the reaction of guanidine with vinyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of N’‘-Ethenylguanidine often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity N’'-Ethenylguanidine suitable for various applications.
化学反応の分析
Types of Reactions
N’'-Ethenylguanidine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert it into simpler guanidine derivatives.
Substitution: N’'-Ethenylguanidine can participate in nucleophilic substitution reactions, where the ethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with N’'-Ethenylguanidine under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a variety of substituted guanidines.
科学的研究の応用
N’'-Ethenylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: N’'-Ethenylguanidine derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of N’'-Ethenylguanidine involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
類似化合物との比較
Similar Compounds
- N-Ethylguanidine
- N-Methylguanidine
- N-Phenylguanidine
Comparison
N’'-Ethenylguanidine is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to other guanidine derivatives. This makes it particularly useful in synthetic chemistry for creating complex molecules. Its biological activity also differs from other guanidines, making it a compound of interest in medicinal chemistry.
特性
CAS番号 |
155270-59-0 |
|---|---|
分子式 |
C3H7N3 |
分子量 |
85.11 g/mol |
IUPAC名 |
2-ethenylguanidine |
InChI |
InChI=1S/C3H7N3/c1-2-6-3(4)5/h2H,1H2,(H4,4,5,6) |
InChIキー |
UVIDMSMLNGZCSV-UHFFFAOYSA-N |
正規SMILES |
C=CN=C(N)N |
関連するCAS |
294864-28-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
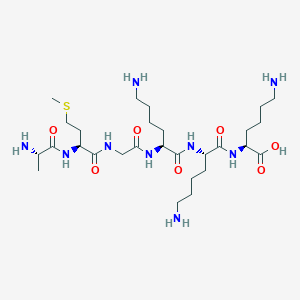
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)

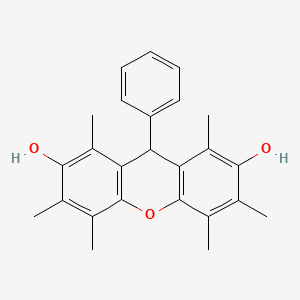
![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)
![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)

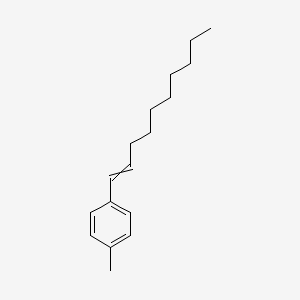
![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)

